(R)-Benoxaprofen glucuronide
Description
Structure
3D Structure
Properties
CAS No. |
112924-40-0 |
|---|---|
Molecular Formula |
C22H20ClNO9 |
Molecular Weight |
477.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2R)-2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H20ClNO9/c1-9(21(30)33-22-17(27)15(25)16(26)18(32-22)20(28)29)11-4-7-14-13(8-11)24-19(31-14)10-2-5-12(23)6-3-10/h2-9,15-18,22,25-27H,1H3,(H,28,29)/t9-,15+,16+,17-,18+,22+/m1/s1 |
InChI Key |
FMHXTOVNUBYPFK-MQAJGHQPSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Stereochemical Aspects of Benoxaprofen Metabolism Preceding Glucuronidation
Chiral Inversion of (R)-Benoxaprofen to (S)-Benoxaprofen
A notable feature of the metabolism of several 2-arylpropionic acid NSAIDs, including benoxaprofen (B1668000), is the stereospecific inversion of the (R)-enantiomer to its (S)-antipode in vivo nih.gov. This process is biologically significant as the (S)-enantiomers are typically responsible for the therapeutic anti-inflammatory effects by inhibiting cyclooxygenase enzymes viamedica.pl.
Enzymatic Mechanisms and Pathways of Chiral Inversion
The chiral inversion of (R)-benoxaprofen is a multi-step enzymatic process. It is initiated by the stereoselective activation of the (R)-enantiomer by an acyl-CoA synthetase, which converts it into a coenzyme A (CoA) thioester viamedica.plnih.gov. This initial step is crucial as it is stereospecific for the (R)-form.
Role of Acyl-CoA Intermediates in Chiral Inversion Dynamics
The formation of acyl-CoA thioester intermediates is central to the entire chiral inversion process viamedica.plnih.gov. The activation of (R)-benoxaprofen to its CoA derivative is the rate-limiting and stereodetermining step nih.gov. The presence of cofactors such as coenzyme A and adenosine (B11128) triphosphate (ATP) is essential for the acyl-CoA synthetase to catalyze this reaction nih.gov. The reactivity of the acyl-CoA intermediate allows for the subsequent epimerization. Without the formation of this thioester, the chiral inversion would not proceed. The dynamics of this process are influenced by the activity of the involved enzymes, namely acyl-CoA synthetase and 2-arylpropionyl-CoA epimerase nih.govdoi.org.
Enantioselective Formation of Benoxaprofen Glucuronides
Glucuronidation, the conjugation with glucuronic acid, is a major metabolic pathway for benoxaprofen nih.govnih.gov. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and exhibits significant enantioselectivity nih.gov.
Preferential Glucuronidation of (S)-Benoxaprofen to (S)-Benoxaprofen Glucuronide
In vivo and in vitro studies have consistently demonstrated that the glucuronidation of benoxaprofen is preferential for the (S)-enantiomer nih.gov. This results in the predominant formation of (S)-benoxaprofen glucuronide. The diastereomeric glucuronides of (R)- and (S)-benoxaprofen are the major metabolites found in urine nih.gov. The higher rate of glucuronidation of the (S)-enantiomer contributes to its clearance from the body.
Observations of (R)-Benoxaprofen Glucuronide Formation in Specific In Vitro Models
While the formation of (S)-benoxaprofen glucuronide is favored, the glucuronide of the (R)-enantiomer, this compound, is also formed, albeit to a lesser extent nih.gov. The formation of both diastereomeric glucuronides has been observed and quantified in in vitro systems using liver microsomes nih.gov. The ratio of the formation of (S)- to this compound can be influenced by the specific in vitro conditions, including the concentrations of the substrate (benoxaprofen) and the cosubstrate (UDP-glucuronic acid) nih.gov. It has also been noted that this compound may be degraded more rapidly than the (S)-diastereomer under certain conditions, which can affect the observed ratios nih.gov.
The following table summarizes the key aspects of the enantioselective glucuronidation of benoxaprofen.
| Enantiomer | Primary Metabolic Fate | Resulting Glucuronide |
| (R)-Benoxaprofen | Undergoes chiral inversion to (S)-Benoxaprofen; also subject to direct glucuronidation. | This compound (minor metabolite) |
| (S)-Benoxaprofen | Preferentially undergoes glucuronidation. | (S)-Benoxaprofen glucuronide (major metabolite) |
Influence of Stereochemistry on Substrate Recognition by UDP-Glucuronosyltransferases
The stereochemistry of a substrate molecule plays a critical role in its recognition and binding by enzymes, and this principle holds true for UDP-glucuronosyltransferases (UGTs) nih.gov. The preferential glucuronidation of (S)-benoxaprofen indicates that the active site of the specific UGT isoforms involved has a higher affinity for the (S)-enantiomer. The three-dimensional arrangement of the atoms in the (S)-enantiomer allows for a more favorable interaction with the amino acid residues in the enzyme's active site, leading to more efficient catalysis of the glucuronidation reaction. The specific UGT isoforms responsible for benoxaprofen glucuronidation contribute to this stereoselectivity. For other profens like flurbiprofen, UGT2B7 has been identified as a major enzyme, and genetic variants of this enzyme can influence the stereoselectivity of glucuronidation nih.gov. This highlights the importance of the specific enzyme's structure in recognizing the chirality of the substrate.
The following table provides a summary of the enzymes involved in the stereoselective metabolism of benoxaprofen.
| Metabolic Process | Enzyme(s) Involved | Substrate | Product(s) |
| Chiral Inversion | Acyl-CoA synthetase | (R)-Benoxaprofen | (R)-Benoxaprofen-CoA |
| 2-Arylpropionyl-CoA epimerase | (R)-Benoxaprofen-CoA | (S)-Benoxaprofen-CoA | |
| Thioesterase | (S)-Benoxaprofen-CoA | (S)-Benoxaprofen | |
| Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | (S)-Benoxaprofen | (S)-Benoxaprofen glucuronide |
| UDP-Glucuronosyltransferases (UGTs) | (R)-Benoxaprofen | This compound |
Enzymatic Biotransformation and Glucuronidation of Benoxaprofen Enantiomers
Role of UDP-Glucuronosyltransferases (UGTs) in Benoxaprofen (B1668000) Glucuronidation
Glucuronidation, a major Phase II metabolic reaction, is catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govfrontiersin.org This process involves the transfer of glucuronic acid from the high-energy cosubstrate, UDP-glucuronic acid (UDPGA), to the benoxaprofen molecule, thereby increasing its water solubility and facilitating its excretion. ontosight.aifrontiersin.org UGTs are membrane-bound enzymes primarily located in the endoplasmic reticulum of liver cells and other tissues. frontiersin.orgwashington.edu
The glucuronidation of nonsteroidal anti-inflammatory drugs (NSAIDs) containing a carboxylic acid group, such as benoxaprofen, is mediated by multiple UGT isoforms. nih.gov While research has not pinpointed every specific isoform for benoxaprofen, studies on NSAIDs as a class have identified several key enzymes. UGT1A1, UGT1A9, UGT2B4, and UGT2B7 are predominantly involved in the conversion of NSAIDs to their acyl glucuronide metabolites. researchgate.net Among these, UGT2B7 is considered a key enzyme in the glucuronidation of many drugs, including NSAIDs. nih.govresearchgate.nethelsinki.fi Research indicates that the (S)-enantiomer of benoxaprofen is more readily conjugated with glucuronic acid than the (R)-enantiomer. ingentaconnect.com
The formation of benoxaprofen glucuronide follows specific enzymatic kinetics that have been characterized in both rat and human liver microsomes.
In studies using rat liver microsomes, consistent mean values for the Michaelis-Menten constant (KM) and maximum velocity (Vmax) of benoxaprofen glucuronidation were determined. nih.gov It was observed that while certain inducers could significantly increase the Vmax, the KM value remained largely unchanged. nih.gov
Investigations with human liver microsomes from different donors revealed that the maximum formation rate for benoxaprofen glucuronide was achieved at a substrate concentration of 1 mM, although significant variability in UGT activity was noted among the donors. nih.gov Further studies in sandwich-cultured rat hepatocytes demonstrated concentration-dependent glucuronidation, with the maximal rate occurring at an initial benoxaprofen concentration of 750 μM. nih.gov
Table 1: Enzymatic Kinetic Parameters for Benoxaprofen Glucuronidation
| System | Parameter | Value | Reference |
|---|---|---|---|
| Rat Liver Microsomes | KM | Not significantly altered by inducers | nih.gov |
| Rat Liver Microsomes | Vmax | Increased by inducers like 1,7-phenanthroline | nih.gov |
| Human Liver Microsomes | Maximal Formation Concentration | 1 mM Benoxaprofen | nih.gov |
| Cultured Rat Hepatocytes | Maximal Glucuronidation Concentration | 750 μM Benoxaprofen | nih.gov |
The efficiency of in vitro glucuronidation assays for benoxaprofen is critically dependent on the concentrations of both the substrate (benoxaprofen) and the cosubstrate, UDPGA. researchgate.netnih.gov The observed rates of conjugate formation and the resulting ratio of (R)- to (S)-glucuronide can be influenced by the availability of these two components. researchgate.netnih.gov
This dependence is highlighted by experiments where borneol, a compound known to deplete intracellular UDPGA, was used. nih.gov Treatment with borneol resulted in an almost complete inhibition of benoxaprofen glucuronide formation in hepatocyte cultures, confirming the essential role of the UDPGA cosubstrate. nih.gov Therefore, establishing optimal reaction conditions, including appropriate concentrations of benoxaprofen, UDPGA, and other factors like pH and magnesium ions (MgCl2), is crucial for accurate in vitro characterization of glucuronidation. ingentaconnect.com
Comparative Conjugation Pathways for (R)-Benoxaprofen
The metabolic fate of (R)-benoxaprofen is not limited to glucuronidation; it also undergoes a significant and stereoselective conjugation with the amino acid taurine (B1682933).
A distinguishing feature of (R)-benoxaprofen metabolism is its stereoselective conjugation with taurine to form (R)-benoxaprofen taurine conjugate ((R)-BOP-T). nih.govnih.gov In vivo studies in rats have demonstrated that following the administration of (R)-benoxaprofen, (R)-BOP-T is a notable metabolite excreted in the bile. nih.govnih.gov This pathway is highly specific to the (R)-enantiomer, as the taurine conjugate is not detected after the administration of (S)-benoxaprofen. nih.gov
In vitro experiments using rat hepatic subcellular fractions confirmed this stereoselectivity. Both mitochondrial and microsomal fractions were capable of forming the taurine conjugate, with the activity in microsomes being approximately three times higher than in mitochondria. nih.gov The formation of the taurine conjugate proceeds through a two-step process involving the initial activation of the carboxylic acid group to a reactive acyl-CoA thioester intermediate. ingentaconnect.comal-edu.com
A dynamic interplay exists between the glucuronidation and taurine conjugation pathways for the benoxaprofen enantiomers. While (S)-benoxaprofen is metabolized almost exclusively to its glucuronide conjugate, (S)-BOP-G, (R)-benoxaprofen serves as a substrate for both pathways. ingentaconnect.comnih.gov
The primary metabolic route for (R)-benoxaprofen is taurine conjugation. ingentaconnect.comnih.gov The key intermediate, (R)-benoxaprofen-CoA, can either be conjugated with taurine by taurine N-acyltransferase to form (R)-BOP-T or undergo chiral inversion. ingentaconnect.com This inversion is catalyzed by an epimerase that converts (R)-benoxaprofen-CoA to (S)-benoxaprofen-CoA. ingentaconnect.com The newly formed (S)-benoxaprofen-CoA is then hydrolyzed to (S)-benoxaprofen, which subsequently undergoes extensive glucuronidation to (S)-BOP-G. ingentaconnect.com
This metabolic crossroad highlights a chiral inversion mechanism that shifts the metabolic flux from the (R)-enantiomer towards the formation of the (S)-glucuronide. The balance between these competing pathways can be altered by external agents. For instance, pretreatment with clofibric acid in rats was shown to enhance the chiral inversion process, leading to a significant increase in the biliary excretion of (S)-BOP-G and a corresponding disappearance of (R)-BOP-T. ingentaconnect.com This indicates that the relative activities of CoA epimerase and taurine N-acyltransferase are critical determinants in the ultimate metabolic fate of (R)-benoxaprofen. ingentaconnect.com
Table 2: Biliary Excretion of Benoxaprofen Metabolites in Rats after Administration of (R)-Benoxaprofen
| Metabolite | % of Dose Excreted in Bile (mean +/- SD) | Reference |
|---|---|---|
| (R)-Benoxaprofen glucuronide | 2.1 +/- 0.5 | nih.gov |
| (S)-Benoxaprofen glucuronide | 6.2 +/- 1.4 | nih.gov |
| (R)-Benoxaprofen taurine conjugate | 5.6 +/- 1.8 | nih.gov |
| (S)-Benoxaprofen taurine conjugate | 0.7 +/- 0.3 | nih.gov |
| (R)-Benoxaprofen (unchanged) | 0.7 +/- 0.1 | nih.gov |
| (S)-Benoxaprofen (unchanged) | 1.7 +/- 0.2 | nih.gov |
Chemical Reactivity and Stability of R Benoxaprofen Glucuronide
Hydrolysis and Intramolecular Acyl Migration of Acyl Glucuronides
Acyl glucuronides are known to be chemically labile metabolites. nih.govscite.ai They can degrade through two main pathways: hydrolysis, which cleaves the ester bond to release the parent carboxylic acid (aglycone) and glucuronic acid, and intramolecular acyl migration, a non-enzymatic rearrangement where the acyl group moves to different hydroxyl positions on the glucuronic acid moiety. nih.govresearchgate.net The reactivity, and thus the stability, of these conjugates is influenced by factors such as pH, temperature, and the chemical structure of the aglycone. nih.govscite.ai
Formation of Positional Isomers (e.g., 2-O-, 3-O-, 4-O-Acyl Glucuronides)
The initial product of metabolism is the 1-O-β-acyl glucuronide. This biosynthetic isomer is prone to intramolecular acyl migration, where the acyl group (in this case, the benoxaprofen (B1668000) moiety) shifts from the C-1 anomeric carbon to the adjacent hydroxyl groups on the glucuronic acid ring. researchgate.netresearchgate.net This process leads to the formation of a mixture of positional isomers, primarily the 2-O-, 3-O-, and 4-O-acyl glucuronides. researchgate.netnih.gov
The migration is a sequential and reversible process. researchgate.net Studies on various acyl glucuronides have shown that the acyl group typically migrates first from the C-1 position to the C-2 position. researchgate.net From there, it can further migrate to the C-3 and C-4 positions. researchgate.net However, the reverse reaction to reform the initial, high-energy 1-O-acyl bond is generally not observed. researchgate.net This rearrangement significantly alters the chemical properties of the metabolite. For instance, while the 1-O-β-acyl isomer is susceptible to cleavage by β-glucuronidase enzymes, the 2-O-, 3-O-, and 4-O-acyl isomers are typically resistant. scite.ai
Reaction Kinetics of Isomerization and Hydrolysis
The degradation of acyl glucuronides, encompassing both isomerization and hydrolysis, generally follows first-order kinetics. nih.gov The rates of these reactions are highly dependent on the structure of the aglycone and the pH of the environment. scite.airesearchgate.net Under physiological conditions (pH 7.4), intramolecular acyl migration is often the predominant pathway, occurring at a rate that can be 10 to 20 times faster than hydrolysis. researchgate.net
For many arylpropionic acid derivatives, including benoxaprofen, the degradation kinetics show stereoselectivity. liverpool.ac.uk The rate of degradation is a critical factor as it correlates with the potential for the acyl glucuronide to react with macromolecules like proteins. researchgate.netrsc.org The balance between hydrolysis and acyl migration can be influenced by the presence of proteins such as human serum albumin (HSA), which can accelerate both processes. nih.gov In buffer solutions, transacylation (acyl migration) tends to dominate, whereas in human plasma, hydrolysis to the free aglycone becomes the major route of degradation. nih.gov
Role of Ortho Ester Intermediates in Rearrangement Mechanisms
The mechanism of intramolecular acyl migration is widely believed to proceed through the formation of a cyclic ortho ester intermediate. researchgate.netescholarship.org In this mechanism, a neighboring hydroxyl group on the glucuronic acid ring (e.g., the C-2 hydroxyl) performs a nucleophilic attack on the carbonyl carbon of the C-1 ester. researchgate.netescholarship.org This forms a transient, unstable ortho ester intermediate. escholarship.org
The collapse of this intermediate can then lead to the formation of the rearranged positional isomer (e.g., the 2-O-acyl glucuronide). researchgate.net This process is reversible between the 2-O, 3-O, and 4-O isomers, but the initial 1-O-β-acyl glucuronide cannot be regenerated due to mutarotation at the anomeric carbon once the initial migration has occurred. escholarship.org Computational studies have provided support for this monoanionic mechanism involving an ortho acid intermediate as the most likely pathway for rearrangement. nih.gov
Stereospecific Degradation Kinetics of Diastereomeric Benoxaprofen Glucuronides
The presence of a chiral center in the benoxaprofen molecule means that its glucuronide metabolites exist as diastereomers: (R)-benoxaprofen glucuronide and (S)-benoxaprofen glucuronide. These diastereomers exhibit different rates of degradation, a phenomenon observed for many 2-arylpropionic acid NSAIDs. liverpool.ac.uknih.gov
Differential Rates of Hydrolysis and Rearrangement for (R)- and (S)-Benoxaprofen Glucuronides
Studies have consistently shown that the degradation of benoxaprofen glucuronides is stereoselective, with the (R)-enantiomer degrading more rapidly than the (S)-enantiomer. liverpool.ac.uknih.gov This pattern, often summarized as 'R for rapid, S for slow', has been observed for several related compounds. liverpool.ac.uk The degradation rate constant for the (R)-isomer can be approximately twice that of the (S)-isomer under physiological conditions. researchgate.netliverpool.ac.uk
This difference in degradation rates applies to both hydrolysis and intramolecular acyl migration. nih.gov The faster degradation of the this compound suggests it is more chemically reactive than its (S)-counterpart. nih.govnih.gov This increased reactivity of the (R)-glucuronide may have implications for its biological interactions, including covalent binding to proteins. nih.govnih.gov
| Compound | (R)-Isomer Degradation Rate | (S)-Isomer Degradation Rate | Reference |
|---|---|---|---|
| Benoxaprofen | Faster | Slower | liverpool.ac.uknih.gov |
| Ibuprofen (B1674241) | Faster (kd 0.472 h-1) | Slower (kd 0.184 h-1) | liverpool.ac.uk |
| Ketoprofen | Faster | Slower (by approx. factor of 2) | liverpool.ac.uktandfonline.com |
| Fenoprofen (B1672519) | Faster | Slower | liverpool.ac.uk |
| Naproxen (B1676952) | Faster | Slower | liverpool.ac.uk |
| Carprofen | Faster | Slower | liverpool.ac.uk |
Comparative Stability of C-1 and C-2 Ester Linkages in Diastereomeric Series
The initial metabolic product, the 1-O-β-acyl glucuronide, is the least stable isomer. researchgate.net Upon rearrangement, the acyl group forms more stable ester linkages at the C-2, C-3, and C-4 positions. Studies on related compounds like naproxen have shown that the 1-O-acyl isomer (NAG) is significantly less stable than the 2-O-acyl isomer in the presence of human serum albumin. nih.gov For instance, the degradation rate constant (kd) for naproxen's 1-O-acyl glucuronide was found to be about four times higher than that of its 2-O-isomer. nih.gov
The stereochemistry of the aglycone influences the stability of these ester linkages. The faster degradation of this compound compared to the (S)-isomer implies that the C-1 ester linkage in the (R)-diastereomer is more labile. nih.gov This difference is attributed to the steric hindrance posed by the α-methyl group in the (S)-isomer, which encumbers the intramolecular acyl migration process. researchgate.net The difference in the energies of the diastereomeric transition states during the formation of the ortho ester intermediate is thought to be the underlying reason for the observed rate differences. researchgate.net
Factors Influencing Acyl Glucuronide Stability and Reactivity
The stability of acyl glucuronides, including the (R)-diastereomer of benoxaprofen glucuronide, is dependent on multiple factors. researchgate.net These include the pH and temperature of the medium, as well as the intrinsic chemical structure of the aglycone, particularly the substitution at the alpha-carbon. researchgate.netnih.gov
Influence of pH and Temperature on Glucuronide Stability
The stability of acyl glucuronides is markedly dependent on both pH and temperature. nih.gov Generally, these conjugates exhibit their greatest stability under acidic conditions, typically within a pH range of 2 to 4, and at low temperatures. escholarship.orgscispace.com As the pH increases towards physiological or alkaline conditions, the rate of degradation increases. escholarship.orgrsc.org This is because the ester linkage of the acyl glucuronide is susceptible to hydrolysis, a reaction that is catalyzed by hydroxide (B78521) ions present in more alkaline solutions. escholarship.org
Intramolecular acyl migration, a process where the acyl group moves from its initial C-1 position to other hydroxyl groups on the glucuronic acid ring (C-2, C-3, or C-4), is also pH-dependent. researchgate.netnih.gov This rearrangement tends to dominate in the early stages of incubation under physiological conditions (pH ~7.4), while hydrolysis becomes more significant at later time points or under more alkaline conditions. escholarship.org To ensure the integrity of acyl glucuronide samples for analytical purposes, it is standard practice to stabilize them by immediate cooling and acidification to a pH of 3-4, which inhibits both hydrolysis and acyl migration. scispace.com Storing samples at very low temperatures, such as -80°C, is also a critical measure.
Effect of Aglycone Structure and Alpha-Substitution on Reactivity
The structure of the aglycone—the non-carbohydrate portion of the molecule—plays a crucial role in determining the reactivity of an acyl glucuronide. nih.gov Both electronic and steric factors associated with the aglycone influence the degradation rate constant. liverpool.ac.ukacs.org For aromatic carboxylic acids, the presence of electron-withdrawing groups on the aromatic ring adjacent to the ester bond generally enhances the rate of degradation. liverpool.ac.uk Conversely, increasing steric hindrance around the ester linkage tends to decrease the reactivity and slow the degradation rate. acs.org
A significant factor in the reactivity of aryl propionic acid glucuronides, such as benoxaprofen glucuronide, is the substitution at the α-carbon. nih.govrsc.org The degree of alkyl substitution at this position follows a clear trend in reactivity. rsc.org Furthermore, the stereochemistry at the α-carbon has a profound effect. For several aryl propionic acid acyl glucuronides, a distinct pattern has been observed where the (R)-diastereoisomers are chemically more reactive and degrade faster than their corresponding (S)-diastereoisomers. liverpool.ac.uk This has been documented for benoxaprofen, ibuprofen, ketoprofen, and naproxen, among others. liverpool.ac.uknih.gov In vivo studies have also indicated that benoxaprofen glucuronide is more reactive than its structural analog, flunoxaprofen (B1672895) glucuronide. nih.gov This inherent difference in reactivity between stereoisomers is a key aspect of the chemical profile of this compound. liverpool.ac.uknih.gov
The following table provides comparative degradation data for the diastereomers of several profen acyl glucuronides, illustrating the greater reactivity of the (R)-isomers.
| Compound | (R)-Isomer Degradation Rate (kd h-1) | (S)-Isomer Degradation Rate (kd h-1) | Reference |
|---|---|---|---|
| Ibuprofen Acyl Glucuronide | 0.472 | 0.184 | liverpool.ac.uk |
| α-Methyl Phenylacetic Acid Acyl Glucuronide | 0.903 | 0.405 | liverpool.ac.uk |
| Benoxaprofen Acyl Glucuronide | Degrades faster than (S)-isomer | Degrades slower than (R)-isomer | liverpool.ac.uknih.gov |
| Carprofen Acyl Glucuronide | Degrades faster than (S)-isomer | Degrades slower than (R)-isomer | liverpool.ac.uk |
| Fenoprofen Acyl Glucuronide | Degrades faster than (S)-isomer | Degrades slower than (R)-isomer | liverpool.ac.uk |
| Ketoprofen Acyl Glucuronide | Degrades faster than (S)-isomer | Degrades slower than (R)-isomer | liverpool.ac.uk |
| Naproxen Acyl Glucuronide | Degrades faster than (S)-isomer | Degrades slower than (R)-isomer | liverpool.ac.uk |
Covalent Adduction of Benoxaprofen Glucuronide to Biomolecules
Mechanisms of Covalent Binding to Proteins
The covalent binding of (R)-benoxaprofen glucuronide to proteins is a multi-faceted process involving at least three distinct chemical mechanisms. These pathways lead to the formation of stable adducts with protein nucleophiles, particularly on human serum albumin (HSA).
One of the primary mechanisms by which this compound forms covalent bonds with proteins is through transacylation. nih.govescholarship.org In this process, a nucleophilic group on a protein, such as the amino group of a lysine (B10760008) residue, directly attacks the electrophilic carbonyl carbon of the acyl glucuronide. escholarship.org This results in the formation of a stable amide linkage between the benoxaprofen (B1668000) moiety and the protein, with the concurrent release of the glucuronic acid moiety. liverpool.ac.ukescholarship.org Studies have demonstrated that this direct acylation is a significant pathway for the covalent modification of proteins by benoxaprofen glucuronide. nih.govliverpool.ac.uk
An alternative mechanism involves an intramolecular rearrangement of the benoxaprofen glucuronide molecule prior to protein binding. nih.govliverpool.ac.uk The benoxaprofen acyl group can migrate from the C-1 hydroxyl group of the glucuronic acid to other hydroxyl groups on the sugar ring. nih.govresearchgate.net This acyl migration can lead to the formation of an isomeric form with a reactive aldehyde group. escholarship.orgresearchgate.net The aldehyde can then react with a primary amine on a protein, such as the ε-amino group of a lysine residue, to form a Schiff base (an imine). nih.govliverpool.ac.uk This imine adduct can undergo further rearrangement to form a more stable ketoamine linkage, a process known as an Amadori rearrangement. liverpool.ac.uk This mechanism results in the incorporation of both the benoxaprofen and the glucuronic acid moieties into the final protein adduct. liverpool.ac.ukliverpool.ac.uk
A third identified mechanism involves the nucleophilic displacement of the entire glucuronic acid moiety. liverpool.ac.uknih.gov In this reaction, a nucleophilic residue on a protein directly attacks the anomeric carbon (C-1) of the glucuronic acid. nih.gov This results in the formation of a covalent bond between the benoxaprofen acyl group and the protein, while the glucuronic acid is released as a leaving group. liverpool.ac.uknih.gov This pathway is distinct from transacylation as the point of attack is the anomeric carbon of the sugar rather than the carbonyl carbon of the benoxaprofen acyl group.
Identification of Protein Binding Sites
Research has focused on identifying the specific sites on proteins that are targeted by this compound. Human serum albumin (HSA), a major plasma protein with numerous nucleophilic residues, has been a primary subject of these investigations.
Studies utilizing tandem mass spectrometry have successfully identified specific amino acid residues on HSA that are covalently modified by benoxaprofen glucuronide. nih.gov A major binding site has been identified as Lysine-159 (Lys-159). liverpool.ac.uknih.gov The ε-amino group of this lysine residue is a primary target for adduction through the mechanisms described above. The identification of this specific lysine residue highlights the site-selectivity of the covalent binding process.
The pattern of protein adduction appears to be specific to the drug molecule. nih.gov When compared to other acyl glucuronides, such as that of tolmetin (B1215870), benoxaprofen glucuronide exhibits a different binding profile. liverpool.ac.uknih.gov While tolmetin glucuronide primarily forms adducts at Lys-199 on HSA, benoxaprofen glucuronide preferentially targets Lys-159. liverpool.ac.uknih.gov This indicates that the structure of the aglycone (the drug itself) influences which nucleophilic sites on the protein are most accessible or reactive, leading to a compound-specific adduct-binding profile. nih.gov
| Mechanism of Covalent Binding | Description | Key Protein Residues Involved |
| Transacylation | Direct attack of a protein nucleophile on the carbonyl carbon of the acyl glucuronide, releasing the glucuronic acid. | Lysine |
| Schiff Base Formation | Intramolecular acyl migration forms a reactive aldehyde, which then reacts with a protein amine to form an imine. | Lysine |
| Nucleophilic Displacement | Direct attack of a protein nucleophile on the anomeric carbon of the glucuronic acid, displacing it. | Lysine |
| Compound | Major Adduction Site on HSA | Reference |
| Benoxaprofen glucuronide | Lysine-159 | liverpool.ac.uknih.gov |
| Tolmetin glucuronide | Lysine-199 | liverpool.ac.uk |
Comparative Reactivity of Benoxaprofen Glucuronide Adducts
The reactivity of acyl glucuronide metabolites is a critical factor in their potential to form covalent bonds with proteins. Benoxaprofen glucuronide has been the subject of several comparative studies to understand its reactivity relative to other nonsteroidal anti-inflammatory drugs (NSAIDs).
Comparison with Analogous Arylpropionic Acid Acyl Glucuronides (e.g., Flunoxaprofen (B1672895), Ibuprofen)
Research has consistently demonstrated that benoxaprofen glucuronide (BNX-G) is a particularly reactive metabolite compared to the glucuronides of structurally similar arylpropionic acids like flunoxaprofen (FLX) and ibuprofen (B1674241) (IBP).
In vitro studies using sandwich-cultured rat and human hepatocytes have shown that the formation of both the glucuronide metabolite and the subsequent covalent protein adducts follows the order of benoxaprofen > flunoxaprofen > ibuprofen. nih.govnih.gov These experiments indicate that benoxaprofen glucuronide is more reactive than flunoxaprofen glucuronide (FLX-G), and ibuprofen glucuronide (IBP-G) is the least reactive of the three. nih.govnih.govebi.ac.uk This hierarchy of reactivity aligns with in vivo studies conducted in rats. nih.govnih.gov When adduct formation was normalized to the glucuronide level in human hepatocyte cultures, benoxaprofen-protein adducts were still higher than flunoxaprofen-protein adducts, suggesting benoxaprofen is inherently more reactive in human liver cells. nih.gov
In vivo animal studies support these findings. Following intravenous administration to rats, similar concentrations of liver protein adducts were detected for both benoxaprofen and flunoxaprofen. nih.gov However, the hepatobiliary exposure to BNX-G was only about one-third that of FLX-G, which strongly indicates that BNX-G is significantly more reactive in vivo. nih.gov Interestingly, plasma protein adduct concentrations were similar for both compounds, even though the area under the curve (AUC) for BNX-G was almost double that of FLX-G. nih.gov
While most data point to the higher reactivity of benoxaprofen glucuronide, one study noted that S-flunoxaprofen adduct concentrations were in the same range as S-benoxaprofen adducts, despite the dose and corresponding glucuronide concentrations being higher for benoxaprofen. ebi.ac.uk This particular observation suggested a higher reactivity for the S-enantiomer of flunoxaprofen glucuronide compared to the S-enantiomer of benoxaprofen glucuronide. ebi.ac.uk
The mechanism of adduction involves the formation of covalent bonds with protein nucleophiles. nih.gov For benoxaprofen glucuronide, this has been shown to occur with human serum albumin, where Lysine-159 was identified as the primary binding site. nih.govliverpool.ac.uk This binding occurs through nucleophilic displacement of the glucuronic acid or via condensation reactions following the intramolecular rearrangement (acyl migration) of the benoxaprofen moiety. nih.govliverpool.ac.uk The specific binding site profile appears to be dependent on the drug, as it differs from that of other NSAID glucuronides like tolmetin glucuronide. nih.govliverpool.ac.uk
Table 1: Comparative Reactivity of Arylpropionic Acid Acyl Glucuronides
| Feature | Benoxaprofen Glucuronide (BNX-G) | Flunoxaprofen Glucuronide (FLX-G) | Ibuprofen Glucuronide (IBP-G) | Source(s) |
|---|---|---|---|---|
| Relative Reactivity | Highest | Intermediate | Lowest | nih.gov, nih.gov, ebi.ac.uk |
| In Vitro Adduct Levels | BNX > FLX > IBP | BNX > FLX > IBP | BNX > FLX > IBP | nih.gov, nih.gov |
| In Vivo Reactivity (Rat) | More reactive than FLX-G based on liver adducts vs. metabolite exposure. nih.gov | Less reactive than BNX-G. nih.gov | Not directly compared in this study. | nih.gov |
| Primary Binding Site (HSA) | Lys-159 | Not specified | Not specified | nih.gov, liverpool.ac.uk |
Contribution of Acyl Glucuronide Pathway to Overall Covalent Binding to Cellular Proteins
The formation of reactive acyl glucuronides is a significant pathway leading to the covalent modification of proteins. nih.gov However, it is not the sole pathway, and its contribution can vary.
Studies using rat hepatocytes demonstrated a direct, linear relationship between the concentration of acyl glucuronides and the level of covalent binding, supporting the hypothesis that this pathway is a major mediator of adduct formation for benoxaprofen, flunoxaprofen, and ibuprofen. nih.gov When glucuronidation was inhibited using borneol, the formation of protein adducts from benoxaprofen and flunoxaprofen was reduced by approximately half (46% and 50%, respectively). nih.gov This suggests that the acyl glucuronide pathway is responsible for about 50% of the total covalent binding to liver proteins in this in vitro model. nih.gov
It is important to consider that other metabolic activation pathways can also lead to reactive intermediates. For some arylpropionic acids, including ibuprofen, the formation of acyl-CoA thioesters represents an alternative route to bioactivation. liverpool.ac.uk In certain experimental systems, the CoA conjugates of drugs like ibuprofen were found to be highly reactive and led to significant covalent binding, whereas their acyl glucuronides did not produce detectable binding in the same system. liverpool.ac.uk This highlights that the relative importance of the acyl glucuronide pathway versus the acyl-CoA pathway can be compound-specific. liverpool.ac.uk For drugs like mefenamic acid, R-(−)-flunoxaprofen, and R-(−)-ibuprofen, studies have indicated that the CoA conjugates are more important in mediating the acylation of glutathione (B108866) than the corresponding acyl glucuronides. acs.org
Table 2: Contribution of Acyl Glucuronide Pathway to Covalent Binding
| Compound | Pathway Investigated | Key Finding | Source(s) |
|---|---|---|---|
| Benoxaprofen | Acyl Glucuronide | Inhibition of glucuronidation reduced covalent binding by ~46% in rat hepatocytes. nih.gov | nih.gov |
| Flunoxaprofen | Acyl Glucuronide | Inhibition of glucuronidation reduced covalent binding by ~50% in rat hepatocytes. nih.gov | nih.gov |
| Ibuprofen | Acyl Glucuronide vs. Acyl-CoA | In one system, acyl-CoA conjugates were highly reactive while acyl glucuronides were not. liverpool.ac.uk | liverpool.ac.uk |
Analytical Methodologies and in Vitro Research Models for R Benoxaprofen Glucuronide Studies
Chromatographic and Spectroscopic Techniques for Separation and Characterization
The analysis of (R)-benoxaprofen glucuronide is complicated by the presence of its diastereomer, (S)-benoxaprofen glucuronide, and its tendency to undergo intramolecular rearrangement (acyl migration). Researchers utilize a combination of high-resolution chromatographic and spectroscopic methods to overcome these challenges.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the direct separation and quantification of the diastereoisomeric glucuronides of benoxaprofen (B1668000) from biological matrices. nih.gov A specific reversed-phase HPLC method has been developed that allows for the effective separation of the R- and S-conjugates. nih.gov This method can be applied directly to diluted urine or deproteinized plasma samples without extensive pretreatment. nih.gov
The separation is typically achieved on a C18 reversed-phase column. nih.gov A mobile phase consisting of a mixture of acetonitrile (B52724) and a tetrabutylammonium (B224687) hydroxide (B78521) buffer (pH 2.5) at a ratio of 28:72 (v/v) has proven effective. nih.gov Under these conditions, the retention factors (k') for (S)- and (R)-benoxaprofen glucuronides are distinct, with values of 57.5 and 63.0, respectively, allowing for their resolution. nih.gov For detection, fluorescence spectrophotometry is employed, with excitation and emission wavelengths set at 313 nm and 365 nm, respectively, providing a quantifiable limit of 50 ng equiv./ml for the conjugates. nih.gov The intra- and interday variability of this assay is reported to be below 12%. nih.gov In samples containing high concentrations of the parent drug, a gradient elution system may be necessary to achieve optimal separation.
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile / Tetrabutylammonium hydroxide buffer (pH 2.5) (28:72, v/v) |
| Detection | Fluorescence (Excitation: 313 nm, Emission: 365 nm) |
| Retention Factor (k') for (S)-Isomer | 57.5 |
| Retention Factor (k') for (R)-Isomer | 63.0 |
| Quantifiable Limit | 50 ng equiv./ml |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of benoxaprofen glucuronide isomers that form via acyl migration. nih.gov The 1-O-β-acyl glucuronide, the initial product of UDP-glucuronosyltransferase activity, is chemically unstable and can undergo intramolecular rearrangement to form positional isomers (e.g., C-2, C-3, and C-4 esters). nih.gov
Two-dimensional NMR techniques are used to precisely identify the location of the benoxaprofen acyl group on the glucuronic acid moiety. nih.gov The key diagnostic signals are the chemical shifts of the proton adjacent to the newly formed ester linkage and, notably, the anomeric proton (H-1) of the glucuronic acid. nih.gov A correlation can be established between the shifts in these proton resonances and the position of the ester bond. nih.gov In situ NMR studies have demonstrated that the rearrangement sequence begins with the formation of the C-2 ester, followed by the reversible formation of C-3 and C-4 esters. nih.gov This process is consistent with the formation of an ortho ester intermediate. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used to identify and quantify covalent adducts formed between reactive metabolites, such as acyl glucuronides, and proteins. nih.gov The electrophilic nature of the benoxaprofen acyl glucuronide allows it to react with nucleophilic residues on proteins, such as lysine (B10760008), leading to N-acylation or glycation. nih.gov
The LC-MS/MS methodology involves the enzymatic digestion (e.g., with trypsin) of proteins that have been exposed to the drug. The resulting peptide mixture is then analyzed to identify any mass shifts corresponding to the addition of the benoxaprofen moiety. nih.gov This powerful technology can characterize specific modification sites on proteins like human serum albumin (HSA). nih.gov In vitro studies using this approach have successfully identified that benoxaprofen acyl glucuronide forms adducts with specific lysine residues on albumin. nih.gov
| Protein | Modified Residue | Analytical Method |
|---|---|---|
| Human Serum Albumin (HSA) | Lysine-159 | LC-MS/MS |
| Human Serum Albumin (HSA) | Lysine-199 | LC-MS/MS |
In Vitro Models for Glucuronidation and Reactivity Assessment
To investigate the enzymatic formation of this compound and assess its subsequent reactivity, researchers rely on various in vitro systems that replicate aspects of hepatic metabolism.
Liver microsomes, which are vesicles of the endoplasmic reticulum, are a standard in vitro tool as they contain a high concentration of UDP-glucuronosyltransferase (UGT) enzymes responsible for glucuronidation. helsinki.finih.gov Studies utilizing hepatic microsomes from different species, such as rats and sheep, have been instrumental in characterizing the enantioselective glucuronidation of benoxaprofen. nih.gov
These experiments have revealed significant species-dependent differences in the stereoselectivity of the reaction. For instance, at a pH of 7.4, incubations with rat liver microsomes preferentially produce the (R)-glucuronide, resulting in an S/R ratio of approximately 0.4. Conversely, sheep liver microsomes show a preference for the (S)-enantiomer, with an S/R ratio of about 1.2. It is also noted that the S/R ratio of the glucuronide products is highly dependent on the concentration of the benoxaprofen substrate. A critical consideration in these systems is the phenomenon of UGT "latency," where the full enzymatic activity may be masked by the microsomal membrane, sometimes requiring the use of detergents or pore-forming agents to obtain accurate kinetic data. helsinki.fi
| Species | Product S/R Ratio | Preferred Enantiomer for Glucuronidation |
|---|---|---|
| Rat | ~0.4 | (R)-Benoxaprofen |
| Sheep | ~1.2 | (S)-Benoxaprofen |
Hepatocyte culture systems, particularly sandwich-cultured hepatocytes (SCH), offer a more physiologically relevant model compared to microsomes. nih.gov In this system, hepatocytes are cultured between two layers of collagen, which helps them maintain their differentiated morphology and biochemical functions, including intact enzyme and transporter systems. nih.govunc.edu
Studies using SCH from both rats and humans have confirmed the formation of benoxaprofen glucuronide and its subsequent covalent binding to hepatocellular proteins. nih.govresearchgate.net This binding was found to be both time- and concentration-dependent. nih.gov Comparative studies with the structural analog flunoxaprofen (B1672895) and the commonly used NSAID ibuprofen (B1674241) showed that the levels of both glucuronide metabolite and covalent protein adducts followed the order: benoxaprofen > flunoxaprofen > ibuprofen. nih.govresearchgate.net Furthermore, research with human hepatocytes demonstrated that more benoxaprofen-protein adducts were formed compared to flunoxaprofen-protein adducts, a finding that aligns with the relative hepatotoxicity observed in humans. nih.gov These results validate the use of sandwich-cultured human hepatocytes as a valuable in vitro screening model to assess acyl glucuronide exposure and reactivity. nih.gov
Considerations for Co-substrate and Modulator Effects in In Vitro Studies
In vitro studies on the glucuronidation of benoxaprofen have revealed that the apparent rates of formation and the resulting ratio of (R)- to (S)-enantiomers of benoxaprofen glucuronide are dependent on the concentrations of both the substrate, benoxaprofen, and the co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) nih.gov. This dependency highlights the critical need to control these parameters in experimental setups to achieve reproducible and physiologically relevant results.
The concentration of UDPGA, in particular, can significantly influence the enzymatic kinetics of the glucuronidation process. Variations in UDPGA levels can alter the rate of conjugation for each enantiomer differently, thereby affecting the observed enantioselectivity of the reaction.
Table 1: Factors Influencing In Vitro Glucuronidation of (R)-Benoxaprofen
| Parameter | Influence on this compound Formation | Key Considerations |
| Benoxaprofen Concentration | Affects the rate of glucuronide formation and the R/S ratio. | Saturation kinetics may be observed at high concentrations. |
| UDPGA Concentration | Co-substrate availability directly impacts the rate of glucuronidation and can influence the enantioselectivity. | Maintaining physiological concentrations is crucial for relevant in vitro-in vivo extrapolation. |
| Modulators | Presence of inhibitors or inducers of UDP-glucuronosyltransferases (UGTs) can alter metabolite formation. | Co-incubation with known modulators can help identify specific UGT isoforms involved. |
Methodological Considerations and Artifacts in In Vitro Studies
Accurate in vitro assessment of this compound is contingent on methodologies that account for and control potential confounding factors, such as non-enzymatic degradation and the formation of experimental artifacts.
Control of Enantioselective Cleavage by Alkaline Hydrolysis and Hydrolytic Enzymes
A significant challenge in the study of benoxaprofen glucuronides is their susceptibility to enantioselective cleavage. It has been observed that this compound degrades at a faster rate than its (S)-diastereomer under certain conditions nih.gov. This differential stability can occur through both alkaline hydrolysis and the action of hydrolytic enzymes.
To mitigate the impact of this enantioselective degradation during in vitro experiments, it is essential to implement strict controls. This includes maintaining an appropriate pH to prevent alkaline hydrolysis and potentially incorporating inhibitors of hydrolytic enzymes in the incubation medium. Failure to control for this enantioselective cleavage can lead to an underestimation of the formation of the (R)-glucuronide, thereby skewing the interpretation of stereoselective metabolism.
Formation of Glycerol (B35011) Esters as In Vitro Experimental Artifacts
A notable artifact encountered during the in vitro investigation of benoxaprofen glucuronidation is the formation of benoxaprofen glycerol esters nih.gov. This phenomenon was identified when an unexpected drug-related compound, with a molecular weight 74 mass units greater than the parent drug, was detected in incubations with human liver S-9 fractions nih.gov.
The formation of this glycerol ester is contingent upon the presence of UDPGA in the incubation mixture, which suggests a multi-step process. First, the benoxaprofen acyl glucuronide is formed enzymatically. Subsequently, a transesterification reaction occurs with glycerol, which is often present as a stabilizer in commercial liver subcellular fractions nih.gov. This reaction can be facilitated during sample work-up procedures, particularly during evaporation steps that concentrate the non-volatile glycerol nih.gov. The conversion of purified benoxaprofen acyl glucuronide to its glycerol ester has been demonstrated to occur in glycerol at 37°C nih.gov.
The potential for this artifactual formation of glycerol esters is not unique to benoxaprofen and has been observed with other carboxylic acid drugs that undergo acyl glucuronidation. This underscores the importance for researchers in drug metabolism to be aware of this potential experimental pitfall and to design their studies and sample processing steps accordingly to minimize its occurrence.
Table 2: Summary of Methodological Considerations and Artifacts
| Issue | Description | Recommended Control Measures |
| Enantioselective Cleavage | This compound is more labile than the (S)-enantiomer to alkaline hydrolysis and enzymatic degradation. | Strict pH control; use of hydrolytic enzyme inhibitors. |
| Glycerol Ester Formation | An experimental artifact arising from the transesterification of benoxaprofen glucuronide with glycerol. | Awareness of glycerol in reagents; optimization of sample work-up to avoid concentration of glycerol. |
Species Specific Aspects of Benoxaprofen Glucuronide Metabolism
Inter-species Variability in Enantioselective Glucuronidation
The formation of (R)- and (S)-benoxaprofen glucuronides does not occur in equal measure and is subject to species-dependent variations. This enantioselectivity has been explored through in vitro studies using liver microsomes from various mammals.
In vitro investigations into the enantioselective glucuronidation of benoxaprofen (B1668000) have been conducted using liver microsomes from humans, rhesus monkeys, rabbits, and rats. nih.govnih.govnih.govnih.gov These studies have demonstrated that the conjugation of the carboxylic acid group of benoxaprofen occurs stereoselectively, with both qualitative and quantitative enantioselectivity varying depending on the species. nih.gov
For instance, a comparison of benoxaprofen glucuronidation in human and rat liver microsomes revealed that the maximum formation rate (Vmax) was generally higher in humans than in rats, although significant inter-individual variability was observed among human donors. nih.gov In contrast, the Michaelis-Menten constant (Km) values were found to be similar between the two species. nih.gov The levels of glucuronide and subsequent covalent protein adducts measured in hepatocytes followed the order of benoxaprofen being greater than its structural analog flunoxaprofen (B1672895). nih.gov
| Species | Parameter | Value | Reference |
|---|---|---|---|
| Human | Vmax (nmol/mg/min) | 0.865 - 1.24 | nih.gov |
| Km (mM) | 0.322 - 0.396 | nih.gov | |
| Rat | Vmax (nmol/mg/min) | 0.30 ± 0.18 | nih.gov |
| Km (mM) | 0.52 ± 0.43 | nih.gov |
The ratio of the formed (S)- and (R)-benoxaprofen glucuronide enantiomers is not consistent across species. In studies with rhesus monkeys, the urinary ratio of (S)-benoxaprofen glucuronide to that of this compound was found to vary between individual animals and also appeared to change over time during continued administration of the drug. nih.gov
In vitro experiments have shown that the apparent rates of formation and the resulting R/S ratio can be influenced by the concentrations of both the benoxaprofen substrate and the UDP-glucuronic acid (UDPGA) cosubstrate. nih.gov Furthermore, the stability of the formed glucuronides can also impact the observed enantiomeric ratio, as this compound has been shown to be degraded more rapidly than the (S)-diastereomer under certain conditions. nih.gov In rat liver microsomes, the formation activity for (S)-benoxaprofen glucuronide was found to be higher than that for the (R)-enantiomer. ingentaconnect.com
Influence of Metabolic Modulators on Glucuronidation Across Species
The metabolic pathway of benoxaprofen glucuronidation can be altered by the presence of other compounds, known as metabolic modulators.
Fibrates, a class of drugs used to treat hyperlipidemia, have been shown to influence the metabolism of benoxaprofen. ingentaconnect.com Studies in rats have demonstrated that pretreatment with clofibric acid significantly alters the excretion profile of benoxaprofen metabolites. ingentaconnect.com
In rats administered clofibric acid, the biliary excretion of (S)-benoxaprofen glucuronide was 2.7 times greater than in control rats. ingentaconnect.com Concurrently, the plasma clearance of racemic benoxaprofen and (S)-benoxaprofen was increased by 5-fold and 6-fold, respectively. ingentaconnect.com In vitro studies using liver microsomes from rats pretreated with clofibric acid also confirmed that (S)-benoxaprofen glucuronide formation activities were higher than this compound formation. ingentaconnect.com These findings suggest that clofibric acid enhances the chiral inversion of (R)-benoxaprofen to its more active (S)-enantiomer, which then leads to a subsequent increase in the formation and biliary excretion of (S)-benoxaprofen glucuronide. ingentaconnect.com
| Parameter | Control Rats (CFA-) | CFA-Treated Rats (CFA+) | Fold Change (CFA+ vs CFA-) | Reference |
|---|---|---|---|---|
| Biliary Excretion of (S)-BOP-G | - | - | 2.7x Increase | ingentaconnect.com |
| Plasma Clearance (Racemic BOP) | - | - | 5x Increase | ingentaconnect.com |
| Plasma Clearance ((S)-BOP) | - | - | 6x Increase | ingentaconnect.com |
Future Directions in R Benoxaprofen Glucuronide Research
Advanced Computational Modeling for Reactivity and Stability Prediction
The inherent reactivity of acyl glucuronides, including (R)-Benoxaprofen glucuronide, has been linked to potential toxicity through the formation of covalent protein adducts. rsc.orgnih.gov Future research will increasingly rely on advanced computational modeling to predict the reactivity and stability of these metabolites, thereby offering a proactive approach to risk assessment in drug development.
Computational quantum chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the mechanisms of acyl glucuronide degradation. rsc.orgacs.org DFT can be used to model the intramolecular transacylation reaction, a key degradation pathway for 1-β-O-acyl glucuronides. By calculating the activation energy for this reaction, researchers can establish a correlation with the experimentally observed degradation rate of the metabolite. rsc.org Such models can help elucidate the factors governing reactivity, including the influence of the charged carboxylate ion in the glucuronide moiety compared to neutral hydroxyl groups in analogous acyl glucosides. rsc.org
These computational approaches can be extended to create detailed kinetic models for each transacylation and hydrolysis reaction that this compound may undergo. rsc.org By comparing optimized geometries and hydrogen bonding patterns, these models can explain differences in reactivity observed between various acyl glucuronide series. rsc.org The ultimate goal is to develop robust quantitative structure-activity relationship (QSAR) models that can predict the behavior of acyl glucuronide metabolites based on the structure of the parent drug, potentially flagging problematic compounds early in the discovery phase. nih.gov
Table 1: Computational Approaches in Acyl Glucuronide Research
| Computational Method | Application | Predicted Outcome | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Modeling of transacylation reaction | Activation energy, correlation with degradation rate | rsc.org |
| Kinetic Modeling | Simulation of transacylation and hydrolysis | Reaction rates (kd), comparison of anomer reactivity | rsc.org |
| QSAR Modeling | Structure-property relationships | Prediction of metabolite behavior and protein adduct formation | nih.gov |
Novel Analytical Approaches for Comprehensive Metabolite and Adduct Profiling
A thorough understanding of the fate of this compound in biological systems requires sophisticated analytical methods capable of identifying and quantifying the parent metabolite, its isomers, and any resulting protein adducts. Future research will focus on refining and applying novel analytical techniques to achieve a comprehensive profile of these species. benthamdirect.comnih.gov
High-Performance Liquid Chromatography (HPLC) remains a foundational technique, particularly for separating diastereomeric glucuronides like those of (R)- and (S)-benoxaprofen. nih.gov Methods using C18 reversed-phase columns coupled with fluorescence detection have demonstrated the ability to quantify these conjugates in biological matrices such as urine and plasma. nih.gov
However, the complexity of metabolite and adduct profiling necessitates the use of more advanced, high-sensitivity techniques. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is indispensable for this purpose. benthamdirect.comnih.govresearchgate.net These methods are crucial for identifying metabolites and characterizing the structures of covalent adducts formed with proteins. researchgate.netdaneshyari.com Future strategies will likely involve semi-automated methods and the use of trapping agents, such as glutathione (B108866), to stabilize and identify reactive intermediates that would otherwise have a very short lifespan. nih.govadmeshop.com
Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for the structural elucidation of acyl glucuronide isomers formed via acyl migration. benthamdirect.comresearchgate.net The combination of these techniques—HPLC for separation, LC-MS/MS for sensitive detection and identification, and NMR for definitive structural characterization—will provide a complete picture of the metabolic and reactive pathways of this compound. benthamdirect.com Careful sample handling, including immediate cooling and acidification, is critical to prevent ex vivo degradation and ensure the accurate measurement of these unstable metabolites. nih.govresearchgate.net
Deeper Elucidation of Enzyme-Substrate Interactions for UGTs
The formation of this compound is catalyzed by the uridine (B1682114) diphosphoglucuronosyl transferase (UGT) superfamily of enzymes. nih.gov A deeper understanding of the specific interactions between benoxaprofen (B1668000) enantiomers and UGT isoforms is a key area for future investigation. This research will clarify the mechanisms underlying the stereoselective metabolism of benoxaprofen and other arylpropionic acids.
UGTs are membrane-bound enzymes that catalyze the transfer of glucuronic acid from the high-energy donor, UDP-glucuronic acid (UDPGA), to a substrate. researchgate.netnih.gov The reaction proceeds via a bi-substrate mechanism, leading to the formation of a β-D-glucuronide. researchgate.net Studies using human liver microsomes have shown that the glucuronidation of benoxaprofen is dependent on both substrate and cosubstrate concentrations. nih.govnih.gov
Future research will aim to identify the specific UGT isoforms responsible for benoxaprofen glucuronidation. The most important UGTs in human liver drug metabolism include UGT1A1, 1A3, 1A4, 1A6, 1A9, and 2B7. researchgate.netfrontiersin.org By using recombinant UGT isoforms, researchers can perform reaction phenotyping to pinpoint which enzymes have the highest affinity and turnover rate for (R)-benoxaprofen. nih.gov
Furthermore, there is evidence that reactive acyl glucuronides can covalently bind to and potentially inactivate the UGT enzymes that produce them. nih.govmdpi.com Studies on other NSAIDs have shown that the capacity for adduct formation varies between UGT isoforms and can be stereoselective. mdpi.com A significant negative correlation has been observed between the stability (half-life) of an NSAID acyl glucuronide and the amount of covalent adducts it forms with UGT2B7, suggesting that more labile glucuronides form more adducts. mdpi.com Investigating this phenomenon for this compound could reveal important feedback mechanisms and contribute to our understanding of drug-enzyme interactions.
Table 2: Kinetic Parameters for Benoxaprofen Glucuronidation in Human Liver Microsomes
| Donor | Vmax (nmol/min/mg) | KM (mM) |
|---|---|---|
| Donor 1 | 0.44 ± 0.02 | 0.47 ± 0.08 |
| Donor 2 | 0.38 ± 0.03 | 0.52 ± 0.14 |
Data derived from studies on benoxaprofen (racemic mixture). Vmax (maximum reaction velocity) and KM (Michaelis constant) values show variability between donors. Adapted from Dong et al., 2006. nih.gov
Investigation of Stereochemical Control in Other Arylpropionic Acid Glucuronides
The study of this compound is part of a broader investigation into the stereoselective metabolism of 2-arylpropionic acid derivatives (profens). nih.govnih.gov Future research will benefit from comparative studies with other profens to understand the general principles governing stereochemical control in their glucuronidation and subsequent reactivity.
The glucuronidation of profens like ibuprofen (B1674241), naproxen (B1676952), and fenoprofen (B1672519) is known to be enantioselective, but the degree and direction of this selectivity vary significantly with both the specific drug and the animal species. nih.govnih.gov For instance, in vitro studies with human liver microsomes show different enantioselectivities for naproxen, ibuprofen, and benoxaprofen, highlighting the subtle structural factors that influence enzyme recognition. nih.gov
Stereochemistry also plays a critical role in the reactivity of the resulting acyl glucuronide diastereomers. The (R)-enantiomer of benoxaprofen glucuronide is known to degrade faster than its (S)-diastereomer under certain conditions. nih.gov This difference in reactivity is attributed to the different energies of the diastereomeric transition states during intramolecular acyl migration. researchgate.net Similar stereoselective stability and covalent binding have been observed for the acyl glucuronides of other profens. mdpi.com For example, the (R)-isomer of ketoprofen-glucuronide forms significantly more covalent adducts with UGTs and other proteins than the (S)-isomer, which correlates with its greater instability. mdpi.com
By systematically studying a range of arylpropionic acids, researchers can identify the structural determinants of stereoselectivity in both UGT-catalyzed conjugation and the subsequent chemical reactions of the acyl glucuronide metabolites. This knowledge will be invaluable for predicting the metabolic fate and potential reactivity of new chiral carboxylic acid drugs.
Q & A
Basic Research Questions
Q. What in vitro models are commonly used to study (R)-Benoxaprofen glucuronide metabolism, and what parameters do they assess?
- Answer : Sandwich-cultured hepatocytes (SCH) are widely used to evaluate glucuronidation kinetics and covalent protein adduct formation. Rat and human SCH models allow quantification of acyl glucuronide reactivity and toxicity by measuring intracellular glucuronide levels, biliary excretion, and protein adduct accumulation via LC-MS/MS . These models replicate hepatic transport dynamics, enabling studies on species-specific differences in metabolic pathways .
Q. What are the primary metabolic pathways contributing to this compound formation?
- Answer : (R)-Benoxaprofen undergoes stereoselective glucuronidation via UDP-glucuronosyltransferases (UGTs), forming the 1-O-β-acyl glucuronide conjugate. This pathway is dominant compared to oxidative metabolism, as shown by SCH studies where glucuronidation rates exceeded those of structurally related NSAIDs (e.g., flunoxaprofen and ibuprofen) . Modulating UGT activity with inhibitors (e.g., probenecid) or siRNA knockdowns can isolate glucuronidation-specific contributions .
Q. How do researchers detect and quantify this compound in biological matrices?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For example, Qiu et al. (1998) characterized covalent binding to human serum albumin using collision-induced dissociation (CID) to identify adduct formation sites . NMR spectroscopy is also employed to monitor acyl migration (isomerization) of glucuronides, critical for assessing stability .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in protein adduct formation mechanisms involving this compound?
- Answer : While acyl glucuronides are implicated in covalent protein binding via Schiff base formation or transacylation, SCH studies show only partial correlation between glucuronide levels and adduct formation . To dissect mechanisms:
- Use metabolic modulators (e.g., 1-aminobenzotriazole to inhibit cytochrome P450s) to isolate glucuronidation contributions .
- Compare adduct profiles in UGT-overexpressing vs. knockout cell lines .
- Employ proteomic mapping (e.g., immunoaffinity purification coupled with MS) to identify adduct hotspots on albumin or hepatic proteins .
Q. How does the stereochemistry of this compound influence its reactivity and toxicity compared to the (S)-enantiomer?
- Answer : The (R)-enantiomer forms more reactive acyl glucuronides, as evidenced by higher protein adduct levels in SCH models compared to (S)-Benoxaprofen . Kinetic studies show (R)-glucuronides undergo faster acyl migration (isomerization), increasing their propensity for nucleophilic attack on proteins . Stereoselective differences in UGT binding affinity (e.g., rat liver microsomes) further explain enantiomer-specific toxicity .
Q. What artifacts can arise during in vitro studies of this compound, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
